Chemoselectivity for Thiols Over Amines: TEMPO-Maleimide vs. Generic Maleimide Reactivity
The maleimide functional group in TEMPO-maleimide exhibits approximately 1,000-fold faster reaction kinetics with thiol groups compared to amines under physiological pH conditions, ensuring exclusive labeling of cysteine residues even in the presence of lysine-rich protein surfaces . This quantitative selectivity ratio is a fundamental property of the maleimide-thiol Michael addition chemistry and distinguishes TEMPO-maleimide from amine-reactive spin labels such as TEMPO-isothiocyanate derivatives, which lack this inherent discrimination between nucleophile classes .
| Evidence Dimension | Relative reaction rate (thiol vs. amine conjugation) |
|---|---|
| Target Compound Data | Rate(thiol) / Rate(amine) ≈ 1,000:1 |
| Comparator Or Baseline | Maleimide-amine reaction baseline |
| Quantified Difference | Three orders of magnitude faster for thiols |
| Conditions | Physiological pH (aqueous, near-neutral conditions) |
Why This Matters
This quantitative selectivity enables site-specific spin labeling of cysteine residues without interference from abundant lysine amines, which is critical for obtaining interpretable EPR spectra in site-directed spin labeling (SDSL) experiments where labeling heterogeneity confounds distance distribution analysis.
